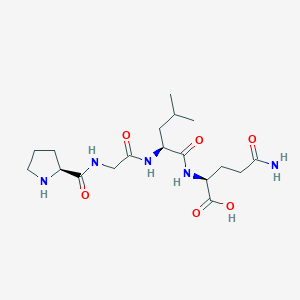
L-Prolylglycyl-L-leucyl-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-Glycyl-L-Leucyl-L-Glutamin ist ein synthetisches Peptid, das aus vier Aminosäuren besteht: Prolin, Glycin, Leucin und Glutamin.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von L-Prolyl-Glycyl-L-Leucyl-L-Glutamin erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:
Kupplung: Jede Aminosäure wird unter Verwendung von Aktivierungsmitteln wie HBTU oder DIC an das harzgebundene Peptid gekoppelt.
Entschützung: Die Schutzgruppen an den Aminosäuren werden unter Verwendung von TFA (Trifluoressigsäure) entfernt.
Abspaltung: Das endgültige Peptid wird vom Harz abgespalten und mittels HPLC (Hochleistungsflüssigkeitschromatographie) gereinigt.
Industrielle Produktionsmethoden
Die industrielle Produktion von L-Prolyl-Glycyl-L-Leucyl-L-Glutamin folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer und großtechnische Reinigungssysteme werden eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
L-Prolyl-Glycyl-L-Leucyl-L-Glutamin kann verschiedene chemische Reaktionen eingehen, darunter:
Hydrolyse: Aufschlüsselung der Peptidbindungen in Gegenwart von Wasser und Enzymen wie Peptidasen.
Oxidation: Oxidative Modifikationen können an bestimmten Aminosäureresten auftreten, insbesondere an Methionin und Cystein, falls vorhanden.
Substitution: Aminosäurereste können durch andere Aminosäuren ersetzt werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.
Häufige Reagenzien und Bedingungen
Hydrolyse: Enzymatische Hydrolyse unter Verwendung von Proteasen.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Ameisensäure.
Substitution: Aminosäurederivate und Kupplungsmittel wie HBTU.
Hauptprodukte
Hydrolyse: Individuelle Aminosäuren oder kleinere Peptidfragmente.
Oxidation: Oxidierte Peptidderivate.
Substitution: Modifizierte Peptide mit veränderten Aminosäuresequenzen.
Wissenschaftliche Forschungsanwendungen
L-Prolyl-Glycyl-L-Leucyl-L-Glutamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellpeptid in Studien zur Peptidsynthese und -modifikation verwendet.
Biologie: Untersucht nach seiner Rolle in zellulären Prozessen und Signalwegen.
Industrie: Wird bei der Entwicklung von peptidbasierten Medikamenten und Biomaterialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von L-Prolyl-Glycyl-L-Leucyl-L-Glutamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es kann beispielsweise den oxidativen Stress und apoptotische Signalwege modulieren und so zu seinen neuroprotektiven Wirkungen beitragen . Das Peptid kann die Genexpression und Enzymaktivitäten beeinflussen und so die Zellfunktionen beeinflussen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-leucyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolylglycyl-L-leucyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like peptidases.
Oxidation: Oxidative modifications can occur at specific amino acid residues, particularly methionine and cysteine, if present.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized peptide derivatives.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
L-Prolylglycyl-L-leucyl-L-glutamine has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and signaling pathways.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Wirkmechanismus
The mechanism of action of L-Prolylglycyl-L-leucyl-L-glutamine involves its interaction with specific molecular targets and pathways. For instance, it may modulate oxidative stress and apoptotic pathways, contributing to its neuroprotective effects . The peptide can influence gene expression and enzyme activities, thereby affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Glycyl-L-Prolyl-L-Glutamat: Ein weiteres Peptid mit ähnlichen neuroprotektiven Eigenschaften.
Cyclo(L-Leucyl-L-Prolyl): Bekannt für seine antifungale Aktivität.
Einzigartigkeit
L-Prolyl-Glycyl-L-Leucyl-L-Glutamin zeichnet sich durch seine spezifische Sequenz und die einzigartige Kombination von Aminosäuren aus, die unterschiedliche biologische Aktivitäten und potenzielle therapeutische Vorteile verleihen.
Eigenschaften
CAS-Nummer |
798540-26-8 |
|---|---|
Molekularformel |
C18H31N5O6 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[(2S)-4-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H31N5O6/c1-10(2)8-13(17(27)23-12(18(28)29)5-6-14(19)24)22-15(25)9-21-16(26)11-4-3-7-20-11/h10-13,20H,3-9H2,1-2H3,(H2,19,24)(H,21,26)(H,22,25)(H,23,27)(H,28,29)/t11-,12-,13-/m0/s1 |
InChI-Schlüssel |
XZWLPURPYRYZKM-AVGNSLFASA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)


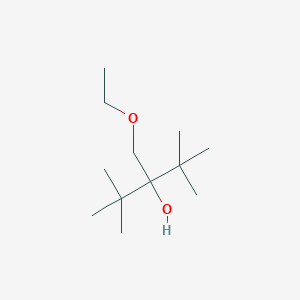

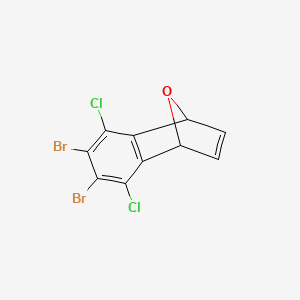
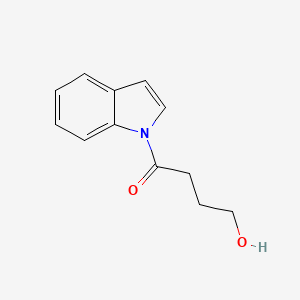

![2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B12542344.png)
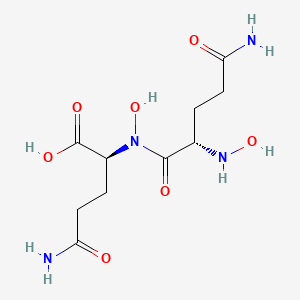

![[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B12542367.png)


